![molecular formula C9H9NO3 B2382844 2,4-Dimethyl-4H-furo[3,2-b]pyrrol-5-carbonsäure CAS No. 155445-40-2](/img/structure/B2382844.png)

2,4-Dimethyl-4H-furo[3,2-b]pyrrol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

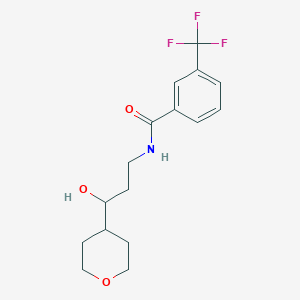

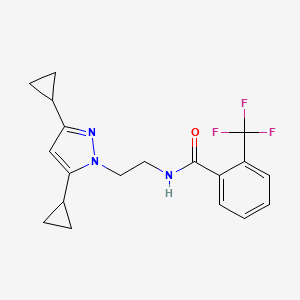

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a chemical compound used for pharmaceutical testing . It has a molecular formula of C9H9NO3 .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process . Carboxylates are converted into the appropriate 4H-furo[3,2-b]pyrrole-5-carboxylic acids in yields of 66-80% by hydrolysis in aqueous NaOH .Molecular Structure Analysis

The molecular weight of 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is 179.17 . The InChI key is GLXWNFBYRBJQAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a white to light brown powder . It has a density of 1.288g/cm3 . The boiling point is 298.307ºC at 760 mmHg . The flash point is 134.212ºC . The logP value is 1.45910 .Wissenschaftliche Forschungsanwendungen

Synthese von Heteropentalenen

Die Verbindung wird bei der Synthese von Heteropentalenen verwendet, die mit Furo-, Thieno- und Seleno[3,2-b]pyrrolen verwandt sind . Der synthetische Ansatz folgt dem Hemetsberger-Knittel-Protokoll, das drei Reaktionsschritte umfasst – die nucleophile Substitution von halogenhaltigen aliphatischen Carbonsäureestern, die Knoevenagel-Kondensation und schließlich die Thermolyse, die die intramolekulare Cyclokondensation zu O,N-Heteropentalen fördert .

Herstellung von O,N-Heteropentalenen

Die Hemetsberger-Knittel-Reaktionssequenz ist auch für die Herstellung von O,N-Heteropentalenen mit drei Heteroatomen (2:1) und deren Schwefel- und Selen-Heteroatomen enthaltenden Strukturanalogen und Bispyrrolen bekannt .

Synthese von Thiazolo[5,4-d]thiazolen

Die Verbindung wird bei der Synthese von Thiazolo[5,4-d]thiazolen verwendet, was nach der Ketcham-Cyclokondensation einen einfacheren Weg darstellt .

Pharmakologische Aktivität

Furopyrrole, die mit dieser Verbindung synthetisiert werden können, sind für ihre pharmakologische Aktivität bekannt .

Materialwissenschaften

Thiazolothiazole, die ebenfalls mit dieser Verbindung synthetisiert werden können, haben für die Materialwissenschaften an Bedeutung gewonnen .

Synthese neuer Derivate

Die Verbindung wird zur Synthese neuer Derivate von Furo[3,2-b]pyrrol verwendet .

Wirkmechanismus

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes a variety of chemical reactions, including Diels-Alder reactions, Michael additions, and condensation reactions. The Diels-Alder reaction is an important reaction for the synthesis of biologically active compounds, and involves the addition of a diene and a dienophile to form a cyclic product. The Michael addition is a nucleophilic addition reaction which is used in the synthesis of polymers. The condensation reaction is used in the synthesis of pharmaceutical intermediates and involves the formation of a covalent bond between two molecules.

Biochemical and Physiological Effects

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-fungal properties. 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has also been shown to inhibit the growth of human cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and is relatively stable and non-toxic. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is also sensitive to light and air and can be easily degraded in the presence of heat or moisture.

Zukünftige Richtungen

There are a number of potential future directions for research on 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties. It could also be investigated for its potential use in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, further research could be conducted into its potential applications as a pharmaceutical intermediate, and its potential use in the development of new drugs. Finally, further research could be conducted into its potential use as a catalyst in a variety of chemical reactions.

Synthesemethoden

2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be synthesized using the acid-catalyzed cyclization of 3-methyl-2-methylene-4-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction yields 2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid in high yields (up to 90%).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYONTTIMZPLUMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(N2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)

![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)